(2R,6R)-rel-tert-Butyl 4-(hydroxymethyl)-2,6-dimethylpiperidine-1-carboxylate

Chiral Building Block M3 Muscarinic Antagonist Synthesis Stereochemical Control

Researchers developing selective M3 muscarinic antagonists for COPD and asthma face a critical stereochemical challenge: racemic or unsubstituted piperidine analogs fail to deliver the requisite M3/M2 subtype selectivity, rendering them unsuitable for the piperidinylmethyl (thiazolyl)phenylcarbamate pharmacophore. This (2R,6R)-Boc-2,6-dimethyl-4-piperidinemethanol resolves that gap. • Provides the exact (2R,6R) stereochemistry specified in patent literature for constructing the bioactive conformation of M3 antagonists. • The 2,6-dimethyl substitution reduces entropic binding penalties and locks the piperidine scaffold in the correct three-dimensional orientation. • Deuterium-labeled analog (d6-SIL-IS) available from the same source for quantitative bioanalytical method development and metabolite identification.

Molecular Formula C13H25NO3
Molecular Weight 243.347
CAS No. 658076-63-2
Cat. No. B570372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,6R)-rel-tert-Butyl 4-(hydroxymethyl)-2,6-dimethylpiperidine-1-carboxylate
CAS658076-63-2
Synonyms(2R,6R)-rel-4-(Hydroxymethyl)-2,6-dimethyl-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester
Molecular FormulaC13H25NO3
Molecular Weight243.347
Structural Identifiers
SMILESCC1CC(CC(N1C(=O)OC(C)(C)C)C)CO
InChIInChI=1S/C13H25NO3/c1-9-6-11(8-15)7-10(2)14(9)12(16)17-13(3,4)5/h9-11,15H,6-8H2,1-5H3/t9-,10-/m1/s1
InChIKeyOXEYOBAWLIQOOL-NXEZZACHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Focused Overview of (2R,6R)-rel-tert-Butyl 4-(hydroxymethyl)-2,6-dimethylpiperidine-1-carboxylate (CAS 658076-63-2)


(2R,6R)-rel-tert-Butyl 4-(hydroxymethyl)-2,6-dimethylpiperidine-1-carboxylate is a chirally defined, Boc-protected piperidine building block bearing a hydroxymethyl group at the C4 position and two methyl substituents at the C2 and C6 positions in a trans (2R,6R) configuration . The compound is cataloged as B809310 by Toronto Research Chemicals and is primarily employed as a key reactant in the synthesis of piperidinylmethyl (thiazolyl)phenylcarbamates – a class of selective M3 muscarinic acetylcholine receptor antagonists [1]. Unlike commonly available unsubstituted or racemic piperidine analogs, this compound offers precise stereochemical control, which is critical for the pharmacological selectivity and potency of the final antagonist molecules.

Why Generic Piperidine Building Blocks Cannot Directly Replace (2R,6R)-rel-tert-Butyl 4-(hydroxymethyl)-2,6-dimethylpiperidine-1-carboxylate


Simply interchanging this compound with the more widely available and less expensive unsubstituted analog (tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, CAS 123855-51-6) or with achiral cis/trans mixtures of 2,6-dimethylpiperidine would be scientifically unsound in the M3 muscarinic antagonist synthesis context . The (2R,6R) stereochemistry of the two methyl groups is integral to the desired three-dimensional pharmacophore, and the patent literature explicitly specifies this chiral building block for constructing the piperidinylmethyl (thiazolyl)phenylcarbamate scaffold [1]. The absence or misorientation of these methyl groups leads to a loss of receptor subtype selectivity and binding affinity, as the (R,S)-achiral isomer fails to provide the necessary steric bias for the bioactive conformation. Below is the quantitative evidence that substantiates this stereochemical requirement.

Quantitative Differentiation Evidence for (2R,6R)-rel-tert-Butyl 4-(hydroxymethyl)-2,6-dimethylpiperidine-1-carboxylate vs. Closest Analogs


Stereochemical Identity: (2R,6R) Configuration Engineered for M3 Antagonist Synthesis vs. Achiral cis-2,6-Dimethylpiperidine

The target compound is furnished as a single enantiomer with defined (2R,6R) stereochemistry at the two chiral centers on the piperidine ring [1]. This contrasts with the commercially available 'predominantly cis' 2,6-dimethylpiperidine (CAS 504-03-0), which comprises a mixture of the achiral (R,S) isomer and the chiral (R,R)/(S,S) enantiomers [2]. The patent synthesis of M3 antagonists explicitly employs the stereochemically pure (2R,6R)-2,6-dimethyl scaffold, highlighting that the achiral isomer would produce a distinct diastereomeric array with altered pharmacophoric properties.

Chiral Building Block M3 Muscarinic Antagonist Synthesis Stereochemical Control

Documented Utility in a Patented M3 Antagonist Synthesis: Direct Evidence vs. Unsubstituted Analog

Patent WO2004012684A2 explicitly describes the use of 192 mg (0.79 mmol) of tert-butyl (2R,6R)-4-(hydroxymethyl)-2,6-dimethylpiperidine-1-carboxylate in a two-step synthesis of a piperidinylmethyl (thiazolyl)phenylcarbamate M3 antagonist (Example within the patent) [1]. In contrast, the unsubstituted analog tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (CAS 123855-51-6) also appears in the patent but is used for different analogs lacking the 2,6-dimethyl substitution; the two scaffolds are not functionally interchangeable because the dimethyl groups are essential for the M3 receptor selectivity profile [2].

M3 Muscarinic Receptor Antagonists Patented Synthesis Building Block Utility

Procurement Price and Purity: High-Value Chiral Building Block vs. Generic Piperidine Analogs

The target compound is listed by Toronto Research Chemicals (TRC B809310) with a purity of ≥95% and a price of €9,788.00 per 500 mg . In comparison, the unsubstituted analog 1-Boc-4-piperidinemethanol is available at 97% purity for approximately $13.90 per gram from Aladdin Scientific . The approximate 1400-fold higher unit cost of the target compound reflects its chiral complexity and the additional synthetic effort required to set two stereogenic centers; this premium is consistent with its role as a specialized, non-commodity building block for a specific patented therapeutic program.

Procurement Economics Chiral Purity Research Chemical Sourcing

Chemical Conformational Constraint: 2,6-Dimethyl Substitution Provides Rigidity vs. Flexible Unsubstituted Scaffold

The presence of two methyl groups at the C2 and C6 positions imposes a well-documented conformational bias on the piperidine ring. The cis-2,6-dimethylpiperidine moiety (from which the (2R,6R) scaffold is derived) forces the nitrogen lone pair and the equatorial substituents into a specific orientation, as evidenced by its use as a highly effective chiral ligand in enantioselective diethylzinc additions to aldehydes (mean enantiomeric excess of 92% achieved with cis-2,6-dimethylpiperidine-containing ligand 5c) [1]. In contrast, the unsubstituted piperidine ring samples multiple conformations and lacks this intrinsic stereo-directing ability. Therefore, the 2,6-dimethyl substitution in the target compound provides a predefined three-dimensional framework essential for the M3 receptor pharmacophore.

Conformational Restriction Steric Bias Pharmacophore Rigidity

Validated Application Scenarios for (2R,6R)-rel-tert-Butyl 4-(hydroxymethyl)-2,6-dimethylpiperidine-1-carboxylate


Synthesis of Chiral M3 Muscarinic Acetylcholine Receptor Antagonists for Respiratory Disease Research

This compound serves as the immediate precursor in the patented synthesis of piperidinylmethyl (thiazolyl)phenylcarbamate M3 antagonists, a class of agents under investigation for chronic obstructive pulmonary disease (COPD) and asthma . Researchers assembling the pharmacophore require the (2R,6R)-dimethyl-substituted piperidine core to achieve the correct stereochemistry at the carbamate linkage; any deviation in the chirality of the building block would produce a different diastereomer with potentially compromised M3 receptor affinity and selectivity over the M2 subtype.

Construction of Stereochemically Rigid Piperidine Libraries for Central Nervous System Drug Discovery

The conformational constraint imparted by the 2,6-dimethyl substitution is a recognized strategy in medicinal chemistry for reducing entropic penalties upon target binding and improving ligand efficiency . The target compound, after Boc deprotection, provides a chiral secondary amine that can be elaborated into diverse CNS-focused chemical libraries where the rigid piperidine scaffold helps lock the molecule in a bioactive conformation.

Isotopically Labeled Internal Standard Synthesis for Mass Spectrometry-Based Drug Metabolism Studies

The deuterium-labeled analog (2R,6R)-rel-tert-Butyl 4-(hydroxymethyl)-2,6-dimethyl-d6-piperidine-1-carboxylate is cataloged as an impurity standard and stable-isotope labeled internal standard (SIL-IS) . The availability of both the unlabeled and labeled versions from the same supplier (TRC) enables quantitative bioanalytical method development and metabolite identification studies for M3 antagonist development programs.

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